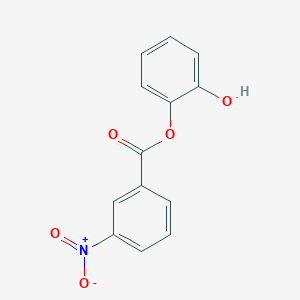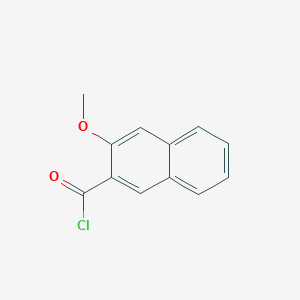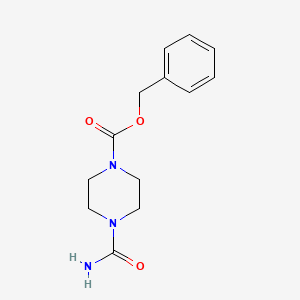
6-(2-bromoacetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
Descripción general
Descripción
6-(2-bromoacetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one, or BABO for short, is a heterocyclic organic compound that is widely used in scientific research. It has a wide range of applications, including in synthesis, structure elucidation, and drug discovery. BABO is a versatile compound due to its unique structure, which consists of a six-membered ring with a bromoacetyl substituent. This structure gives BABO the ability to interact with a variety of substrates, making it a useful tool for scientists.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Biological Activity
6-(2-bromoacetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a compound involved in the synthesis of dynamic benzoxazinones and quinazolinones, which exhibit potential biological activities. The reactions of similar benzoxazinone derivatives with various nucleophiles have been explored to afford compounds expected to possess significant biological properties, such as quinazolinones derived from primary aliphatic and aromatic amines. This synthesis route highlights the compound's role in generating bioactive molecules, underscoring its importance in medicinal chemistry research (El-Hashash, Azab, & Morsy, 2016).
Ecological and Agronomic Significance
Benzoxazinones, including this compound, play a crucial role in the ecological behavior of plants. They are part of a class of compounds known for their phytotoxic, antifungal, antimicrobial, and antifeedant effects. The ecological role and bioactivity of benzoxazinones have been extensively studied, revealing their potential application as natural herbicide models and their involvement in plant defense mechanisms. These findings demonstrate the compound's significance in both ecological studies and agronomic applications, particularly in the development of natural pest control methods (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009).
Mecanismo De Acción
Target of Action
Compounds with a similar bromoacetyl group have been found to interact withProstaglandin G/H synthase 1 .
Mode of Action
The exact mode of action of this compound is not well-documented. The bromoacetyl group in the compound may play a crucial role in its interaction with its targets. The bromine atom is a good leaving group, which could facilitate the formation of a covalent bond between the acetyl group and its target, leading to potential changes in the target’s function .
Biochemical Pathways
Given its potential interaction with prostaglandin g/h synthase 1, it might influence theprostaglandin synthesis pathway .
Pharmacokinetics
The compound is predicted to havehigh GI absorption and is considered to be BBB permeant . These properties could impact its bioavailability and distribution within the body.
Result of Action
Based on its potential interaction with prostaglandin g/h synthase 1, it might influence the production of prostaglandins, which are involved in various physiological processes such as inflammation, pain perception, and regulation of blood pressure .
Propiedades
IUPAC Name |
6-(2-bromoacetyl)-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c11-4-8(13)6-1-2-9-7(3-6)12-10(14)5-15-9/h1-3H,4-5H2,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLZQHKWRYPSIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,2-dimethyl-1a,7b-dihydro-2H-oxireno[c]chromene](/img/structure/B3145994.png)










![1,2,4-Triazolo[4,3-b]pyridazine, 6-methoxy-](/img/structure/B3146051.png)